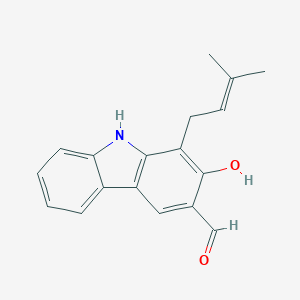
Heptaphylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptaphylline belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of carbazoles. It has a role as a metabolite.
Applications De Recherche Scientifique
Heptaphylline and Cancer Cell Apoptosis
This compound, a carbazole derivative found in Clausena harmandiana, shows significant potential in inducing apoptosis in cancer cells. In a study focusing on human colon adenocarcinoma cells, this compound was found to activate proapoptotic proteins while suppressing inhibitors of apoptosis, leading to cell death (Boonyarat et al., 2015). Similarly, another study demonstrated that this compound could inhibit the proliferation and migration of human bladder cancer cells, induce apoptosis, and block the β-catenin signalling pathway (Xu et al., 2020).
This compound's Role in Chemotherapy
Further exploring its applications in cancer treatment, studies have synthesized and tested derivatives of this compound for cytotoxic activities. Certain derivatives displayed significant cytotoxicity against cancer cell lines, indicating the potential of this compound-based compounds as chemotherapy agents (Thongthoom et al., 2011). Another study highlighted this compound's potential in stabilizing mutated p53, a common factor in many cancers, suggesting its role in targeted cancer therapy (Long et al., 2021).
Antiplasmodial Activity
This compound has also been identified to have antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This was discovered through activity-guided fractionation of extracts from Clausena harmandiana (Yenjai et al., 2000).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound have been subjects of research, contributing to the understanding of its chemical properties and potential applications. The structure of this compound was determined through spectral and chemical analysis (Joshi et al., 1972), while innovative methods like benzyne-mediated synthesis have been developed for creating substituted carbazoles, including this compound (Noji et al., 2013).
Propriétés
Numéro CAS |
17750-35-5 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
2-hydroxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO2/c1-11(2)7-8-14-17-15(9-12(10-20)18(14)21)13-5-3-4-6-16(13)19-17/h3-7,9-10,19,21H,8H2,1-2H3 |
Clé InChI |
ICYHRFZZQCYWNF-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
SMILES canonique |
CC(=CCC1=C(C(=CC2=C1NC3=CC=CC=C32)C=O)O)C |
melting_point |
171-172°C |
Description physique |
Solid |
Synonymes |
heptaphylline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


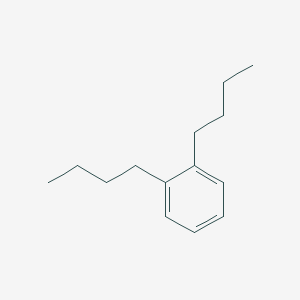




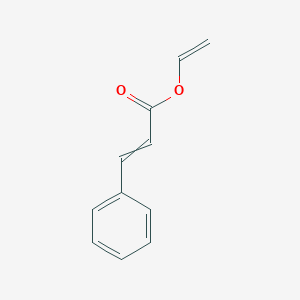

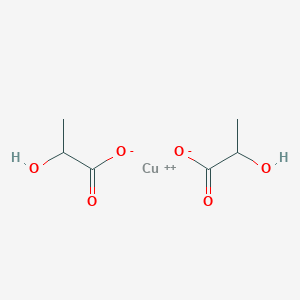

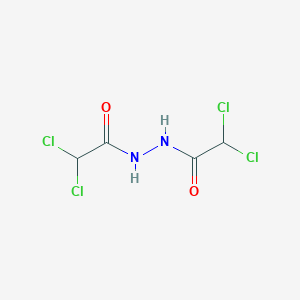
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)



